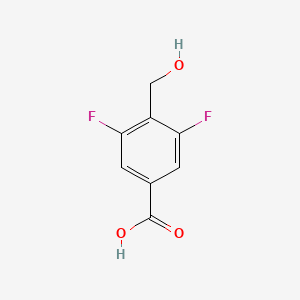

3,5-Difluoro-4-(hydroxymethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

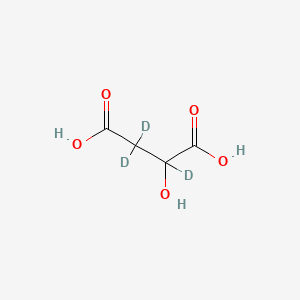

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 . It is a solid substance that is stored in a dry room at room temperature .

Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid is1S/C8H6F2O3/c9-6-1-4 (8 (12)13)2-7 (10)5 (6)3-11/h1-2,11H,3H2, (H,12,13) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a solid substance that is stored in a dry room at room temperature .Scientific Research Applications

Molecular Structure and Spectral Analysis

- Molecular Structure Analysis : A study by Mathammal et al. (2016) focused on the molecular structure and vibrational spectra of a similar compound, 3,5-di tert butyl 4 hydroxy benzoic acid. They used quantum chemical calculations and infrared spectroscopy for this analysis, offering insights into molecular properties like isotropic chemical shifts and electrostatic potential surface mapping, relevant to the quality control of medicines and drug interactions (Mathammal et al., 2016).

Biosynthesis and Natural Product Research

- Biosynthesis of Natural Products : Kang et al. (2012) reviewed the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) derivatives, a precursor for various natural products, including ansamycins and mitomycins. This comprehensive review covered molecular genetics, chemical, and biochemical perspectives, highlighting the significance of such compounds in natural product research (Kang et al., 2012).

Photophysical and Optical Applications

- Lanthanide-Based Coordination Polymers : Sivakumar et al. (2011) studied lanthanide-based coordination compounds assembled from derivatives of 3,5-dihydroxy benzoates, focusing on their photophysical properties. This research is relevant to the field of materials science, particularly in the development of new materials with unique optical properties (Sivakumar et al., 2011).

Supramolecular Chemistry and Liquid Crystals

- Supramolecular Columnar Dendrimers : Percec et al. (1996) investigated the self-assembly of semifluorinated tapered monodendrons into supramolecular columnar dendrimers, exhibiting unique liquid crystalline phases. This research has implications for the development of advanced materials in the field of supramolecular chemistry (Percec et al., 1996).

Crystal Engineering and Hydrogen-Bonded Networks

- Hydrogen-Bonded Dimers in Crystal Engineering : Kohmoto et al. (2009) developed benzoic acid derivatives with hydroxymethyl groups as new supramolecular tectons for crystal engineering. Their research explored hydrogen-bonded dimers and their role in creating diverse network structures, relevant to the design of novel crystalline materials (Kohmoto et al., 2009).

Safety And Hazards

The safety information for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name |

3,5-difluoro-4-(hydroxymethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,11H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXISPQWLQRHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677426 |

Source

|

| Record name | 3,5-Difluoro-4-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(hydroxymethyl)benzoic acid | |

CAS RN |

1211596-29-0 |

Source

|

| Record name | 3,5-Difluoro-4-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)